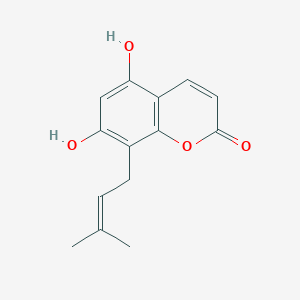
Azulene, 1-bromo-3-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azulene, 1-bromo-3-nitro- is a derivative of azulene, a non-alternant aromatic hydrocarbon known for its deep blue color and unique chemical properties Azulene itself is composed of fused five- and seven-membered rings, which contribute to its distinct electronic structure and reactivity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-3-nitroazulene typically involves the bromination of nitroazulene. One common method includes the use of dibromohydantoin in the presence of sulfuric acid. The reaction is carried out by adding nitroazulene and concentrated sulfuric acid to a flask, cooling the mixture to below 40°C, and then adding dibromohydantoin. The reaction mixture is stirred and maintained at 50-60°C until the reaction is complete. The product is then purified by recrystallization using methanol .
Industrial Production Methods: Industrial production of 1-bromo-3-nitroazulene follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature and reaction time, followed by efficient purification steps to obtain the final product.
化学反应分析
Types of Reactions: 1-bromo-3-nitroazulene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of various substituted azulene derivatives.
Reduction: Formation of 1-bromo-3-aminoazulene.
Oxidation: Formation of oxidized azulene derivatives with different functional groups.
科学研究应用
1-bromo-3-nitroazulene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex azulene derivatives and studying their electronic properties.
作用机制
The mechanism of action of 1-bromo-3-nitroazulene involves its interaction with biological targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The compound’s unique electronic structure allows it to interact with various molecular targets, influencing pathways involved in inflammation, cancer, and microbial growth .
相似化合物的比较
Guaiazulene: A derivative of azulene with anti-inflammatory and antimicrobial properties.
Chamazulene: Another azulene derivative known for its anti-inflammatory effects.
1,3-dibromoazulene: A compound with two bromine atoms at the 1 and 3 positions, used in polymer synthesis.
Uniqueness: 1-bromo-3-nitroazulene is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and potential applications. Its combination of electronic properties and functional groups makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
41321-60-2 |
|---|---|
分子式 |
C10H6BrNO2 |
分子量 |
252.06 g/mol |
IUPAC 名称 |
1-bromo-3-nitroazulene |
InChI |
InChI=1S/C10H6BrNO2/c11-9-6-10(12(13)14)8-5-3-1-2-4-7(8)9/h1-6H |
InChI 键 |
XDOXYEAGEVSRIH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C(C=C2[N+](=O)[O-])Br)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)




